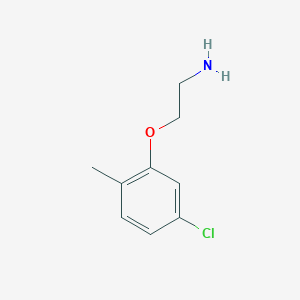

2-(5-Chloro-2-methylphenoxy)ethan-1-amine

Description

2-(5-Chloro-2-methylphenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by a phenoxy group substituted with a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring. Phenethylamine derivatives are often explored for their pharmacological activities, including receptor binding and enzyme modulation, due to their resemblance to endogenous neurotransmitters .

Properties

IUPAC Name |

2-(5-chloro-2-methylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7-2-3-8(10)6-9(7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNWKIQHPZHOFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methylphenoxy)ethan-1-amine typically involves the reaction of 5-chloro-2-methylphenol with ethylene oxide to form 2-(5-chloro-2-methylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to yield the final product, 2-(5-Chloro-2-methylphenoxy)ethan-1-amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(5-Chloro-2-methylphenoxy)ethan-1-amine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-(2-methylphenoxy)ethan-1-amine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2-(2-methylphenoxy)ethan-1-amine.

Substitution: Formation of various substituted phenoxyethanamines depending on the nucleophile used.

Scientific Research Applications

2-(5-Chloro-2-methylphenoxy)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity. The amine group can form hydrogen bonds with target molecules, affecting their activity and function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Phenethylamine Derivatives

Key Observations:

Methoxy groups in 2C-D and 25B-NBOMe increase electron density, influencing receptor binding affinity, particularly at serotonin receptors . Thiophene and benzoxazole substitutions (e.g., in ) introduce heterocyclic rigidity, altering conformational flexibility compared to the phenoxy group in the target compound.

Synthetic Pathways :

- The target compound likely follows a nucleophilic substitution or reductive amination route, analogous to 2C-D derivatives synthesized via condensation and borohydride reduction .

- NBOMe compounds require N-benzylation steps, as seen in 25B-NBOMe synthesis , whereas benzoxazole derivatives involve cyclization reactions .

Biological Activity: 2C-D (1b) exhibits biased agonism at serotonin receptors due to dimethoxy substitutions . 25B-NBOMe demonstrates potent hallucinogenic effects, attributed to N-benzylation enhancing blood-brain barrier penetration .

Research Findings and Implications

- Receptor Selectivity : Substituent positioning (e.g., 5-Cl vs. 4-Br) significantly impacts receptor subtype selectivity. For example, 2C-D shows preference for 5-HT₂A over 5-HT₂C receptors, while NBOMe derivatives exhibit higher affinity .

- Metabolic Stability: Chlorine and methyl groups in 2-(5-Chloro-2-methylphenoxy)ethan-1-amine may improve metabolic stability compared to methoxy-substituted analogs, which are prone to demethylation .

- Toxicity Considerations: Thiophene-containing analogs (e.g., ) may pose hepatotoxicity risks due to reactive metabolite formation, a concern less documented for phenoxy derivatives.

Biological Activity

2-(5-Chloro-2-methylphenoxy)ethan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chloro-substituted phenoxy group attached to an ethanamine backbone. Its chemical structure can be represented as follows:

The biological activity of 2-(5-Chloro-2-methylphenoxy)ethan-1-amine is primarily attributed to its interaction with various biological targets. The chloro-substituted phenoxy group enhances its affinity for certain receptors and enzymes, potentially modulating their activity. This interaction can lead to various physiological effects, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that 2-(5-Chloro-2-methylphenoxy)ethan-1-amine exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the growth of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms and efficacy in vivo .

Case Studies and Research Findings

Several studies have examined the biological activity of 2-(5-Chloro-2-methylphenoxy)ethan-1-amine:

-

Antimicrobial Activity Study : A study evaluated the compound's effectiveness against common pathogens. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 15 µg/mL Pseudomonas aeruginosa 20 µg/mL -

Anticancer Potential : In a cell viability assay against various cancer cell lines, the compound showed IC50 values ranging from 5 to 15 µM, indicating moderate potency.

Cell Line IC50 (µM) HeLa 7 MCF-7 10 A549 12 - Mechanistic Insights : The compound's mechanism was further explored through molecular docking studies, which suggested that it binds effectively to target proteins involved in cell proliferation and apoptosis pathways .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, 2-(5-Chloro-2-methylphenoxy)ethan-1-amine exhibits low cytotoxicity in normal human cell lines, with CC50 values exceeding 25 µM . However, comprehensive toxicological evaluations are necessary before clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.